molecular formula C43H63ClFN5O13S B8201577 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride

Cat. No.: B8201577
M. Wt: 944.5 g/mol
InChI Key: WSADRLSBVSNXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of XL388-C2-amide-PEG9-NH2 (hydrochloride) involves several steps, including the formation of the amide bond and the attachment of the polyethylene glycol (PEG) chain. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions . The compound is usually stored at 4°C in a sealed container to prevent moisture absorption .

Chemical Reactions Analysis

XL388-C2-amide-PEG9-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of XL388-C2-amide-PEG9-NH2 (hydrochloride) involves its role as an intermediate in the synthesis of rapamycin analogs. These analogs target the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting this pathway, the rapamycin analogs can effectively reduce the growth of cancer cells .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H62FN5O13S.ClH/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSADRLSBVSNXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63ClFN5O13S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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